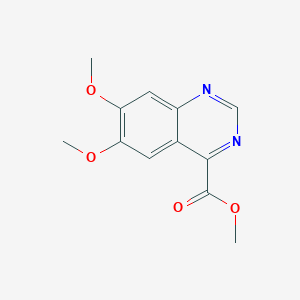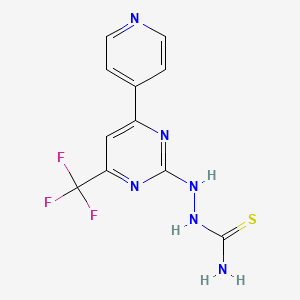
Methyl 6,7-Dimethoxyquinazoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6,7-Dimethoxyquinazoline-4-carboxylate: is a quinazoline derivative known for its diverse pharmacological properties. Quinazoline derivatives are significant in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6,7-Dimethoxyquinazoline-4-carboxylate typically involves the reaction of 6,7-dimethoxyquinazoline with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6,7-Dimethoxyquinazoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Amines or alcohols.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 6,7-Dimethoxyquinazoline-4-carboxylate is used as an intermediate in the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: This compound and its derivatives have shown significant anti-tumor activities. They are evaluated for their potential as anti-cancer agents, particularly against human cancer cell lines .
Industry: In the pharmaceutical industry, it is used in the development of drugs targeting various diseases, including cancer and infectious diseases .
Wirkmechanismus
The mechanism of action of Methyl 6,7-Dimethoxyquinazoline-4-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors involved in cell proliferation and survival. For instance, it can inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell division and apoptosis .
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxyquinazoline: Shares the same core structure but lacks the carboxylate group.
4-Methylquinazoline: Similar structure but with a methyl group instead of a carboxylate.
6,7-Dimethoxyquinazoline-4(3H)-one: Contains a ketone group instead of a carboxylate
Uniqueness: Methyl 6,7-Dimethoxyquinazoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Eigenschaften
Molekularformel |
C12H12N2O4 |
|---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
methyl 6,7-dimethoxyquinazoline-4-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-16-9-4-7-8(5-10(9)17-2)13-6-14-11(7)12(15)18-3/h4-6H,1-3H3 |
InChI-Schlüssel |
JDONOUOMOXXLDI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)

![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)

![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)


![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)




![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)

